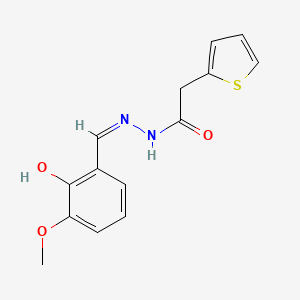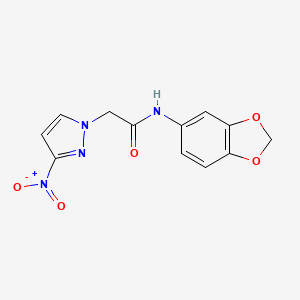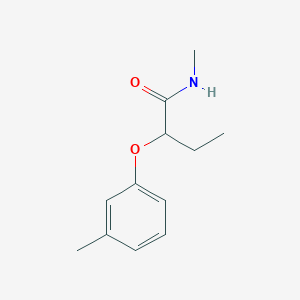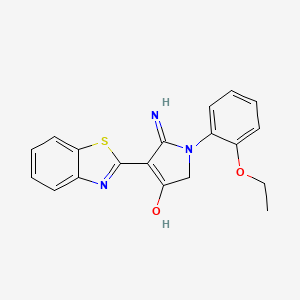![molecular formula C17H22N2O3 B6019809 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B6019809.png)
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-ethyl-2,3-piperazinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-ethyl-2,3-piperazinedione, also known as Y-27632, is a selective inhibitor of Rho-associated protein kinase (ROCK). ROCKs are enzymes that play a crucial role in regulating actin cytoskeleton dynamics, cell adhesion, and migration. Therefore, Y-27632 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Mechanism of Action
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-ethyl-2,3-piperazinedione selectively inhibits ROCK by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream substrates. This leads to the inhibition of actin cytoskeleton contraction, cell adhesion, and migration, which are all regulated by ROCK signaling. This compound has also been shown to activate protein kinase A (PKA) and protein kinase C (PKC), which may contribute to its biological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, migration, and invasion, the relaxation of vascular smooth muscle cells, the improvement of endothelial function, and the promotion of axonal growth and regeneration. This compound has also been shown to have anti-inflammatory and anti-fibrotic effects in various tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-ethyl-2,3-piperazinedione is its high selectivity and potency for ROCK inhibition, which allows for the specific investigation of ROCK signaling in various cellular processes and diseases. This compound is also relatively easy to use and has low toxicity in vitro. However, this compound has some limitations, including its poor solubility in water and its short half-life in vivo, which may limit its therapeutic applications.
Future Directions
There are several future directions for the research on 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-ethyl-2,3-piperazinedione and ROCK signaling. Firstly, the development of more potent and selective ROCK inhibitors with improved pharmacokinetic properties may lead to better therapeutic outcomes. Secondly, the investigation of the crosstalk between ROCK signaling and other signaling pathways, such as the Hippo pathway, may provide new insights into the regulation of cellular processes and diseases. Finally, the application of this compound in tissue engineering and regenerative medicine may lead to the development of novel therapies for various injuries and diseases.
Synthesis Methods
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-ethyl-2,3-piperazinedione can be synthesized through a multi-step process involving the reaction of 1-(2-hydroxyethyl)-4-ethylpiperazine with 2,3-dihydro-1H-inden-5-ol, followed by the reaction with 2,4,5-trimethylpyridine and ethyl chloroformate. The final product is obtained after purification and crystallization.
Scientific Research Applications
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-ethyl-2,3-piperazinedione has been widely used in scientific research to investigate the role of ROCK signaling in various cellular processes and diseases. For example, this compound has been used to study the effect of ROCK inhibition on the migration and invasion of cancer cells, the regulation of blood pressure in hypertension, and the promotion of axonal regeneration after spinal cord injury.
properties
IUPAC Name |
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-ethylpiperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-2-18-8-9-19(17(21)16(18)20)10-11-22-15-7-6-13-4-3-5-14(13)12-15/h6-7,12H,2-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISYGGLTNMAWIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CCOC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoyl]amino}benzoic acid](/img/structure/B6019729.png)
![2-[4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6019738.png)

![2-[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B6019748.png)
![methyl N-[(1'-benzyl-1,4'-bipiperidin-3-yl)carbonyl]glycinate](/img/structure/B6019755.png)



![7-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6019801.png)
![methyl 4-[({[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}amino)methyl]benzoate](/img/structure/B6019818.png)

![3-[(dimethylamino)methyl]-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6019831.png)
![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B6019833.png)
![ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6019835.png)